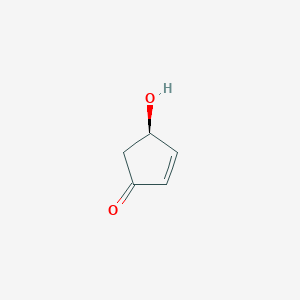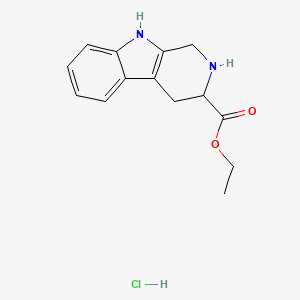
Methyl 4,4-dimethoxy-3-oxopentanoate
Vue d'ensemble
Description
“Methyl 4,4-dimethoxy-3-oxopentanoate” is an ester . It is also known by other synonyms such as “Methyl 4,4-dimethoxy-3-oxovalerate” and "Methyl4,4-dimethoxy-3-oxopentanoate" .
Synthesis Analysis
The preparation of “this compound” in tetrahydrofuran has been reported . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H14O5 . The molecular weight is 190.19 g/mol . The IUPAC name is this compound . The InChI is InChI=1S/C8H14O5/c1-8 (12-3,13-4)6 (9)5-7 (10)11-2/h5H2,1-4H3 . The Canonical SMILES is CC (C (=O)CC (=O)OC) (OC)OC .
Chemical Reactions Analysis
“this compound” may be used in chemical synthesis . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190.19 g/mol . The compound has a computed XLogP3-AA value of 0 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass are 190.08412354 g/mol . The topological polar surface area is 61.8 Ų . The compound has 13 heavy atoms . The complexity of the compound is 195 .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Methyl 4,4-dimethoxy-3-oxopentanoate is involved in complex chemical reactions. For instance, it undergoes rearrangements under acid treatment to form different compounds, as demonstrated in the reaction of 2-Acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate with methanolic hydrogen chloride, leading to methyl 5,5-dimethoxy-4-oxopentanoate (Greene & Lewis, 1978).
Metabolic Studies
- In biological contexts, studies have shown the metabolism of similar compounds in specific tissues. For example, the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets has been studied, showing how it affects cell respiration, ketone-body formation, and biosynthetic activity (Hutton, Sener, & Malaisse, 1979).
Synthetic Photochemistry
- In the field of synthetic photochemistry, methyl 2,4-dioxopentanoate has been used in photoaddition reactions with other compounds to produce various isomeric compounds, illustrating the versatility of similar keto esters in synthetic chemistry (Hatsui, Nojima, & Takeshita, 1990).
Organic Synthesis
- This compound is useful in the synthesis of γ-keto esters, showcasing its role in the formation of complex organic molecules (Ronsheim, Hilgenkamp, & Zercher, 2003).
Green Chemistry
- The compound has also been referenced in studies focusing on green chemistry, highlighting its potential for environmentally friendly applications. For example, a study on the synthetic methods of (2R,3R)-1,4-Dimethoxy-1,1,4,4- Tetraphenylbutane-2,3-Diol, which has applications in asymmetric organic synthesis, used methanol as a methylating reagent, emphasizing greener approaches in synthesis (Hu & Shan, 2020).
Mécanisme D'action
Target of Action
Methyl 4,4-dimethoxy-3-oxopentanoate is a chemical compound used in various chemical syntheses . .
Mode of Action
It has been used as a substrate in the synthesis of certain chemical derivatives , suggesting it may interact with other compounds to form new structures.
Result of Action
As a chemical reagent, its primary function is likely to participate in chemical reactions to produce desired products .
Propriétés
IUPAC Name |
methyl 4,4-dimethoxy-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(12-3,13-4)6(9)5-7(10)11-2/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJOBUKEHFXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408094 | |
| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62759-83-5 | |
| Record name | Methyl 4,4-dimethoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)



![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)
![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)





